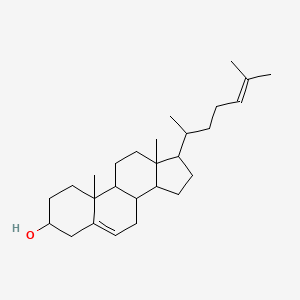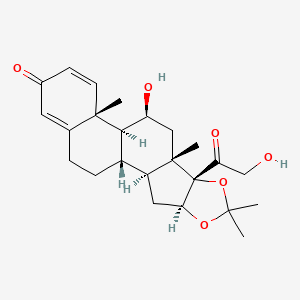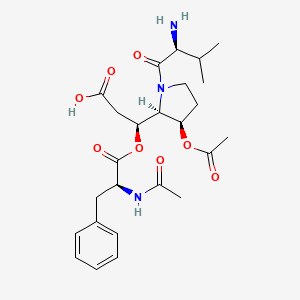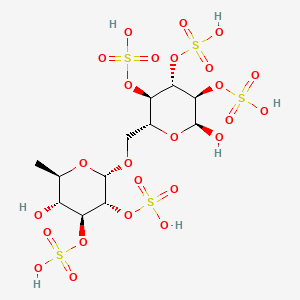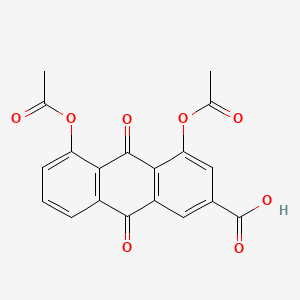
Diacerein
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La diacereína tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los derivados de la antraquinona.
Biología: Investigada por sus propiedades antiinflamatorias y efectos sobre el metabolismo del cartílago.
Medicina: Utilizada en el tratamiento de la osteoartritis y otras enfermedades articulares degenerativas.
Industria: Empleada en el desarrollo de formulaciones de liberación lenta para la liberación sostenida de fármacos.
Mecanismo De Acción
La diacereína funciona bloqueando las acciones de la interleucina-1 beta, una proteína involucrada en la inflamación y la destrucción del cartílago. Su metabolito activo, la reína, reduce la destrucción del cartílago al disminuir la expresión de metaloproteinasas de la matriz y aumentar la regulación de los inhibidores tisulares de estas enzimas . Esto da como resultado una reducción de la inflamación y la protección del cartílago .
Safety and Hazards
Diacerein is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling this compound .
Análisis Bioquímico
Biochemical Properties
Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .
Cellular Effects
This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .
Molecular Mechanism
This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .
Temporal Effects in Laboratory Settings
This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .
Dosage Effects in Animal Models
In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .
Metabolic Pathways
This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La diacereína se puede sintetizar mediante varios métodos. Un método común implica la acetilación de la aloína, seguida de la oxidación con anhídrido crómico en ácido acético . Otro método utiliza la reína como compuesto de partida, que experimenta diacetilación en los grupos hidroxilo en las posiciones C4 y C5 .
Métodos de producción industrial
En entornos industriales, la diacereína se produce a menudo mediante un método de semisíntesis. Esto implica mezclar triacetil aloe-emodina con ácido acético glacial, seguido de la adición de sal de manganeso soluble en agua y anhídrido crómico. La reacción se mantiene a una temperatura de 95-110°C. El producto bruto se purifica luego usando etanol e hidróxido de sodio .
Análisis De Reacciones Químicas
Tipos de reacciones
La diacereína experimenta varias reacciones químicas, que incluyen:
Oxidación: La diacereína se puede oxidar para formar reína, su metabolito activo.
Reducción: Las reacciones de reducción pueden convertir la diacereína de nuevo a sus formas precursoras.
Sustitución: La diacereína puede experimentar reacciones de sustitución en sus grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Se utiliza comúnmente anhídrido crómico en ácido acético.
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan reactivos de acetilación como el anhídrido acético para reacciones de sustitución.
Productos principales
Reína: El producto principal formado a partir de la oxidación de la diacereína.
Derivados acetilados: Productos formados a partir de reacciones de acetilación.
Comparación Con Compuestos Similares
Compuestos similares
Fármacos antiinflamatorios no esteroideos (AINE): Como ibuprofeno y naproxeno.
Unicidad
La diacereína es única en su modo de acción, ya que se dirige específicamente a la interleucina-1 beta sin inhibir la síntesis de prostaglandinas, a diferencia de los AINE . Esto da como resultado menos efectos secundarios gastrointestinales en comparación con los AINE . Además, la diacereína ha demostrado efectos prolongados sobre los síntomas incluso después de la suspensión del tratamiento .
Propiedades
IUPAC Name |
4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLGDBUJLVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045636 | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. | |
| Record name | Diacerein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13739-02-1, 112118-18-0 | |
| Record name | Diacerein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacerein [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacerein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13739-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacerein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacerein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACEREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







